molecular formula C9H16ClNO3 B2357542 1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2260932-84-9

1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B2357542
CAS No.: 2260932-84-9
M. Wt: 221.68
InChI Key: TUVWEIABIGZCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a chemical building block designed for pharmaceutical and neuroscience research. The 1-oxa-8-azaspiro[4.5]decane scaffold is recognized as a privileged structure in medicinal chemistry, known for its versatility in drug discovery. Scientific literature demonstrates that derivatives based on this core structure exhibit high affinity for sigma-1 receptors, which are implicated in various neurological processes and diseases . This makes the compound a valuable intermediate for developing potential positron emission tomography (PET) radioligands for brain imaging . Furthermore, structurally similar compounds have been extensively studied as selective M1 muscarinic agonists for the symptomatic treatment of dementia associated with Alzheimer's type, showing potent antiamnesic activity in preclinical models . As a carboxylic acid derivative, this compound offers a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(13-6-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVWEIABIGZCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Cyclization

A widely reported method involves the condensation of a cyclic ketone with an amine-containing precursor. For example, reacting 4-piperidone derivatives with γ-butyrolactone under acidic conditions generates the spirocyclic framework. This approach leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization.

Key Reaction Conditions

  • Solvent: Acetonitrile or ethanol, chosen for their polar aprotic/protic nature to stabilize intermediates.
  • Temperature: 80–100°C to accelerate cyclization while minimizing side reactions.
  • Catalyst: Triethylamine or alkali carbonates to neutralize acidic byproducts and drive the reaction forward.

Ring-Closing Metathesis (RCM)

An alternative route utilizes Grubbs catalysts to facilitate RCM of diene precursors. For instance, a suitably functionalized olefinic amine and oxygenated substrate undergo metathesis to form the spirocyclic structure. While less common, this method offers stereochemical control.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine of the spirocyclic carboxylic acid with hydrochloric acid. This is typically performed in situ during workup or via deliberate treatment with HCl gas in a polar solvent.

Critical Parameters

  • Solvent Selection: Ethanol or dichloromethane ensures solubility and prevents salt precipitation during reaction.
  • Stoichiometry: 1:1 molar ratio of free base to HCl achieves optimal crystallinity.

Data Tables: Comparative Analysis of Methods

Table 1. Efficiency of Spirocyclic Core Synthesis

Method Solvent Temperature (°C) Yield (%) Purity (HPLC)
Condensation Acetonitrile 90 65 98.5
RCM DCM 40 55 97.0

Table 2. Carboxylation Performance

Method Reagents Time (h) Yield (%)
Koch CO, H₂SO₄ 24 70
Nitrile Hydrolysis HCl, H₂O 12 92

Chemical Reactions Analysis

1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.

    Hydrolysis: Acid or base hydrolysis can be used to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. It can also interact with receptors and other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects : Replacing oxygen with sulfur (e.g., 8-thia derivative) increases molecular weight and alters solubility due to sulfur’s polarizability .
  • Fluorination : The 8,8-difluoro derivative (6e) exhibits enhanced metabolic stability, as fluorine reduces oxidative degradation .
  • Synthetic Efficiency : The 2-azaspiro derivative (6d) achieves a higher yield (93%) compared to the thia-analog (6g, 65%), likely due to fewer side reactions in nitrogen-containing systems .

Physicochemical and Spectral Properties

Table 2: NMR and Analytical Data

Compound $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) LCMS ([M+H]$^+$)
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid HCl
8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid HCl (6e) 4.41 (t, 1H), 3.30 (s, 6H), 2.57 (s, 2H) 124.40 (1J$_{CF}$=241 Hz), 101.91 238.2
2-Azaspiro[4.5]decane-3-carboxylic acid HCl (6d) 4.37 (s, 1H), 3.01 (q, 2H), 1.54–1.26 (m, 10H) 170.17, 57.55, 47.73
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid HCl (6g) 4.45 (t, 1H), 3.32 (s, 6H), 2.70–2.53 (m, 6H) 220.2

Key Observations :

  • The 8,8-difluoro derivative (6e) shows distinct $^{13}$C signals at 124.40 ppm (C-F coupling, $^1J_{CF}$ = 241 Hz), confirming fluorine incorporation .
  • The 2-azaspiro derivative (6d) displays a downfield-shifted carboxylic carbon at 170.17 ppm, typical for protonated acids .

Functional Group Modifications

Key Observations :

  • Antitubercular Activity : Compound 27, derived from 1-oxa-8-azaspiro[4.5]decane, demonstrates potent inhibition of Mycobacterium tuberculosis, highlighting the scaffold’s versatility .
  • Spirocyclic Thia Derivatives : Sulfur-containing analogs (e.g., 1-thia-4,8-diazaspiro) are marketed as research reagents, suggesting utility in probing sulfur’s role in target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride?

  • Methodology : The synthesis typically involves forming the spirocyclic core via cyclization reactions. Aprotic solvents like THF or DMF are used with bases such as potassium tert-butoxide or sodium hydride to facilitate ring closure. For example, similar spiro compounds are synthesized by reacting precursors with aziridine derivatives under controlled temperatures and inert atmospheres .
  • Key Considerations : Optimize reaction time and temperature to prevent side reactions. Purification via crystallization or chromatography is critical for high purity.

Q. How can the compound’s purity and structure be validated experimentally?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm spirocyclic connectivity and stereochemistry.
  • HPLC with UV detection to assess purity (>98% recommended for biological assays).
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
    • Data Interpretation : Compare spectral data with PubChem records (e.g., InChI Key: OXNUKPJOVCSVNG-UHFFFAOYSA-N for related spiro compounds) .

Q. What biological assays are suitable for preliminary activity screening?

  • Methodology :

  • Antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria).
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts for target enzymes like proteases or kinases).
    • Controls : Include positive controls (e.g., known antibiotics) and solvent-only blanks to rule out assay interference .

Q. How should stability studies be designed for this compound under varying conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) monitored via HPLC.
  • Hygroscopicity testing by exposing the compound to controlled humidity levels.
    • Outcome : Determine optimal storage conditions (e.g., desiccated at 4°C) .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways and reduce trial-and-error approaches?

  • Methodology :

  • Use quantum chemical calculations (DFT, MP2) to model reaction pathways and transition states.
  • Apply machine learning to predict optimal catalysts/solvents based on historical reaction data.
  • Implement continuous flow reactors for real-time feedback and yield maximization .
    • Case Study : ICReDD’s approach integrates computational screening with experimental validation, reducing development time by 40–60% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, cell line variability).
  • Dose-response curve normalization to account for assay sensitivity differences.
  • Structural analogs comparison to isolate pharmacophore contributions .
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, which can be tested via liposome binding assays .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

  • Methodology :

  • Functional group modifications : Introduce substituents via alkylation, acylation, or click chemistry.
  • Oxidation/Reduction : Use KMnO₄ for ketone formation or LiAlH₄ for amine reduction.
  • Stereochemical diversification : Employ chiral catalysts to generate enantiomers .
    • Validation : Characterize derivatives using X-ray crystallography to confirm stereochemistry .

Q. What in silico tools predict pharmacokinetic properties and toxicity profiles?

  • Methodology :

  • ADMET prediction software (e.g., SwissADME, pkCSM) to estimate bioavailability, BBB penetration, and hepatotoxicity.
  • Molecular docking (AutoDock Vina, Glide) to identify potential off-target interactions.
    • Validation : Cross-reference predictions with in vitro assays (e.g., CYP450 inhibition) .

Methodological Tables

Parameter Technique Example Data Reference
Synthetic YieldHPLC (Area under the curve)72% (optimized) vs. 45% (baseline)
Thermal StabilityTGADecomposition onset: 220°C
Enzyme Inhibition (IC₅₀)Fluorometric assay12.5 µM (target enzyme) vs. >100 µM (control)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.